molecular formula C9H9Cl2NO2S B2853013 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione CAS No. 701305-11-5

2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione

Cat. No.: B2853013
CAS No.: 701305-11-5
M. Wt: 266.14
InChI Key: OBIUMEZARMFAND-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione is a chemical compound characterized by its dichlorophenyl group attached to a tetrahydro-1H-1lambda6-isothiazole-1,1-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione typically involves the reaction of 3,4-dichlorophenylamine with appropriate reagents under controlled conditions. One common method includes the cyclization of 3,4-dichlorophenylamine with thiocarbonyl chloride in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its dichlorophenyl group makes it a versatile building block for various organic reactions.

Biology: In biological research, 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione has been studied for its potential antimicrobial properties. It may serve as a precursor for developing new antibiotics or antifungal agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure allows for the creation of novel products with specific properties.

Mechanism of Action

The mechanism by which 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol

  • 3,4-Dichlorophenol

  • 2-(3,4-Dichlorophenoxy)acetamide

Uniqueness: 2-(3,4-Dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione stands out due to its specific isothiazole ring structure, which is not commonly found in other dichlorophenyl compounds

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIUMEZARMFAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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